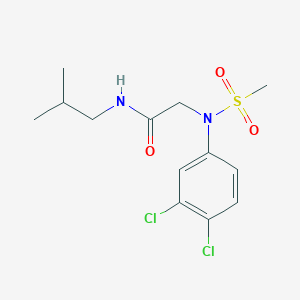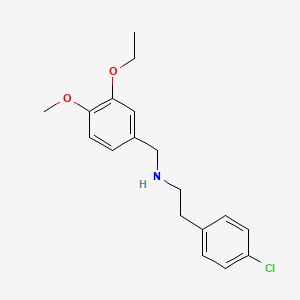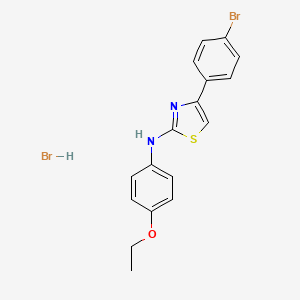![molecular formula C17H14Br2N2OS2 B5006209 7-[2-(4-bromophenyl)-2-oxoethyl]-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B5006209.png)
7-[2-(4-bromophenyl)-2-oxoethyl]-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, for example, would likely make the molecule quite heavy and polar. The imidazothiazolium group could potentially form a ring structure, adding to the complexity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom could potentially be replaced in a substitution reaction, and the double bonds in the molecule could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN2OS2.BrH/c18-13-5-3-12(4-6-13)15(21)10-19-7-8-20-14(11-23-17(19)20)16-2-1-9-22-16;/h1-6,9,11H,7-8,10H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPMPDJQMCXCJW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N1CC(=O)C3=CC=C(C=C3)Br)SC=C2C4=CC=CS4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5006144.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate](/img/structure/B5006148.png)
![3-[(1-benzyl-4-piperidinyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5006151.png)
![1-benzyl-3-(2-pyridinylmethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5006155.png)

![4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5006172.png)

![N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5006175.png)
![(4-biphenylylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5006186.png)


![1-[2-(4-methyl-1-piperazinyl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5006217.png)